molecular formula C7H9NO B082227 2-Methoxy-5-methylpyridine CAS No. 13472-56-5

2-Methoxy-5-methylpyridine

Cat. No. B082227
CAS RN: 13472-56-5
M. Wt: 123.15 g/mol
InChI Key: NFQGQMBFMIIIOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methoxy-5-methylpyridine and related compounds involves various chemical reactions, including condensation, substitution, and nitration processes. These methods lead to the formation of the desired methoxypyridines with specific substituents, showcasing the versatility and complexity of synthetic organic chemistry in constructing pyridine derivatives (Bai Linsha, 2015). Additionally, a novel synthesis route for 4-methoxy-2,3,5-trimethylpyridine, a related compound, demonstrates the intricate steps involved in producing methoxypyridine derivatives with potential for further functionalization (M. Mittelbach et al., 1988).

Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-methylpyridine derivatives has been characterized using various analytical techniques, including X-ray crystallography, UV-Vis, IR, and NMR spectroscopy. These studies reveal the compound's crystal structure, bond lengths, angles, and molecular conformations, providing insights into the structural stability and electronic properties of methoxypyridines (Bai Linsha, 2015).

Chemical Reactions and Properties

Methoxypyridines undergo a range of chemical reactions, including nucleophilic substitution, oxidation, and catalytic transformations. These reactions can modify the pyridine ring or introduce new functional groups, affecting the compound's reactivity and properties. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the regioselectivity and efficiency of reactions involving methoxypyridines (Y. Hirokawa et al., 2000).

Scientific Research Applications

  • Synthesis and Characterization : 2-Methoxy-5-methylpyridine derivatives have been synthesized and characterized for their structural properties. Bai Linsha (2015) investigated the synthesis of new Schiff base derivatives using 2-Methoxy-5-methylpyridine and related compounds, focusing on their yield, structure, and crystal properties (Bai Linsha, 2015).

  • Intermediate in Medicinal Chemistry : 2-Methoxy-5-methylpyridine serves as a key intermediate in the synthesis of various pharmacologically relevant compounds. For instance, Adger et al. (1988) described its use in creating long-acting histamine H2-receptor antagonists (Adger et al., 1988).

  • Pharmacological Properties : Derivatives of 2-Methoxy-5-methylpyridine have been explored for their pharmacological properties. Rodríguez-Rangel et al. (2020) studied 4-Aminopyridine derivatives, including those with methoxy groups, for their potential in treating multiple sclerosis and as PET imaging agents (Rodríguez-Rangel et al., 2020).

  • Fluorescence Studies : The compound has been investigated for its photophysical properties. Hagimori et al. (2019) synthesized and studied 2-methoxy- and 2-morpholino pyridine compounds, revealing their high emissivity in both solution and solid state (Hagimori et al., 2019).

  • Antibacterial Applications : Recent research has explored the antibacterial potential of 2-Methoxy-5-methylpyridine derivatives. Mariswamy et al. (2021) synthesized imine-based ligands and their metal complexes, demonstrating significant antibacterial activity (Mariswamy et al., 2021).

Safety And Hazards

2-Methoxy-5-methylpyridine is associated with several hazards. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring good ventilation .

properties

IUPAC Name

2-methoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-4-7(9-2)8-5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQGQMBFMIIIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158905
Record name Pyridine, 2-methoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-methylpyridine

CAS RN

13472-56-5
Record name Pyridine, 2-methoxy-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-methoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-methylpyridine13472-56-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
S Stavber, M Zupan - Tetrahedron letters, 1990 - Elsevier
… with CsSO 4 F in methanol leads regioselectively to 2-methoxy-3-chloropyridine, while 3-methylpyridine was converted into 2-methoxy-3-methyl and 2-methoxy-5-methylpyridine in a 2:…
Number of citations: 39 www.sciencedirect.com
ATM Marcelis, HC Van der Plas - The Journal of Organic …, 1986 - ACS Publications
The reaction of pyrimidines containing an electron-withdrawing substituent at C5 with ynamines (2) has been investigated. 5-(Ethoxycarbonyl)-and 5-(methylsulfonyl) pyrimidine (la and …
Number of citations: 26 pubs.acs.org
B Pogrányi, T Mielke, A Díaz‐Rodríguez… - Angewandte …, 2023 - Wiley Online Library
… 2-Methoxy5-methylpyridine 17 was converted into primary alcohol 28 and aldehyde 29 with 31% and 47% isolated yields respectively. These results confirm that the biocatalyzed …
Number of citations: 5 onlinelibrary.wiley.com
E Falb, K Ulanenko, A Tor, R Gottesfeld, M Weitman… - Green …, 2017 - pubs.rsc.org
… Most of the other reported routes 32 leading to 2-methoxy-5-methylpyridine (2a) or to 5-methyl-2-pyridone (3a) involve a pyridine which already incorporates the 5-methyl substituent, …
Number of citations: 27 pubs.rsc.org
RA Abramovitch, AJ Newman Jr - The Journal of Organic …, 1974 - ACS Publications
… 2-Methoxy-5methylpyridine had bp 39-40 (2 mm) (73%) [lit.4bp 52 (6 mm)]. 2-Methoxypyridine had bp 138-140 (755 mm) [lit.4 bp 140-142 (740 mm)]. 2-Thiophenoxypyridine had bp 123…
Number of citations: 10 pubs.acs.org
E Spinner, JCB White - Journal of the Chemical Society B: Physical …, 1966 - pubs.rsc.org
… Neutralisation with methanolic hydrogen chloride, removal of the sodium chloride, evaporation, and distillation gave 2-methoxy-5-methylpyridine, bp 163-165"/722 mm. (2.2 g., 24%). …
Number of citations: 36 pubs.rsc.org
E Falb, A Hassner - … : an international journal for reviews and …, 2019 - scholar.archive.org
… Unpublished efforts77 towards a green route to SD-560, the methyl-deuterated version of the drug Pirfenidone (N-phenyl-2-methoxy-5-methylpyridine) explored methylation and …
Number of citations: 1 scholar.archive.org
A Gordon, AR Katritzky, SK Roy - Journal of the Chemical Society B …, 1968 - pubs.rsc.org
The tautomeric equilibria of dimethyl 4-hydroxypyridine-2,6-dicarboxylate, and of 3–5-diethoxycarbonyl-2-methyl, 3,5-dinitro- and 2,3,5-trichloro-4-pyridone have been investigated. …
Number of citations: 38 pubs.rsc.org
KE Henegar, TA Baughman - Journal of heterocyclic chemistry, 2003 - Wiley Online Library
Mappicine and mappicine ketone are camptothecin analogs of interest as antiviral agents. A novel synthesis of these compounds is described using a Friedlander condensation. The …
Number of citations: 10 onlinelibrary.wiley.com
RA Abramovitch, AJ Newman Jr - The Journal of Organic …, 1974 - ACS Publications
… 2-Methoxy5-methylpyridine had bp39-40 (2 mm)[lit.9 bp 52 (6 mm)]. Thiophenoxypyridine had bp 123-124 (1 mm) [lit.27 bp 160-162 (8 mm)]. 3-Methyl-2-thiophenoxypyridine had bp …
Number of citations: 21 pubs.acs.org

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